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molecular formula C7H5Br2NO2 B051839 Methyl 2,6-dibromopyridine-4-carboxylate CAS No. 119308-57-5

Methyl 2,6-dibromopyridine-4-carboxylate

Cat. No. B051839
M. Wt: 294.93 g/mol
InChI Key: XGHFPTMUVIDZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546505B2

Procedure details

The compound PBr3 (21.8 ml, 0.232 mol) was loaded into a 250 ml three-neck flask cooled in a room temperature water bath under a flow of nitrogen. Br2 (11.9 ml, 0.231 mol) was then added dropwise with stirring to PBr3 to yield a yellow solid (PBr5). 30 minutes was taken for addition of Br2. P2O5 (12.0 g, 0.083 mol) was then added and the solid mixture was mixed well with a spatula under a flow of nitrogen. A reflux condenser was added via a connection to a water-filled bubbler, to trap evolved HBr. The mixture was heated to 98° C. for 2 hours and then cooled to room temperature. Citrazinic acid (20.0 g, 0.128 mol) was then added and the solid was mixed thoroughly with a spatula under a flow of nitrogen. The mixture was heated at 185° C. for 8 hours. The mixture was cooled back to room temperature. Methanol (150 ml) was slowly added (the reaction with methanol was exothermic, causing the solution to reflux). After the addition of methanol, the mixture was stirred until room temperature. Solid NaHCO3 was added slowly until bubbling stopped. After which, water (300 ml) was added and then additional NaHCO3 was added until the bubbling stopped. A brown solid product was collected with filtration. The solid was washed with water and dried at room temperature under air. The product was purified by silica gel column using hexanes/ethyl acetate (9:1) as a solvent. The final pure white product was obtained by recrystallization from methanol/water: 19.02 g (50.0%).
Name
Quantity
21.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
11.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
12 g
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
20 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].BrBr.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[BrH:21].[CH:22]1[C:23](C(O)=O)=[CH:24][C:25](O)=[N:26][C:27]=1O.[C:33]([O-:36])(O)=O.[Na+].[CH3:38][OH:39]>O>[Br:21][C:25]1[CH:24]=[C:23]([CH:22]=[C:27]([Br:2])[N:26]=1)[C:38]([O:36][CH3:33])=[O:39] |f:5.6|

Inputs

Step One
Name
Quantity
21.8 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
11.9 mL
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Eight
Name
Quantity
12 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Ten
Name
Quantity
20 g
Type
reactant
Smiles
C=1C(=CC(=NC1O)O)C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred until room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a yellow solid (PBr5)
ADDITION
Type
ADDITION
Details
the solid mixture was mixed well with a spatula under a flow of nitrogen
ADDITION
Type
ADDITION
Details
filled bubbler
CUSTOM
Type
CUSTOM
Details
to trap evolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 98° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
the solid was mixed thoroughly with a spatula under a flow of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 185° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled back to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux)
CUSTOM
Type
CUSTOM
Details
until bubbling
ADDITION
Type
ADDITION
Details
After which, water (300 ml) was added
ADDITION
Type
ADDITION
Details
additional NaHCO3 was added until the bubbling
FILTRATION
Type
FILTRATION
Details
A brown solid product was collected with filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature under air
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column
CUSTOM
Type
CUSTOM
Details
The final pure white product was obtained by recrystallization from methanol/water

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=C(N1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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